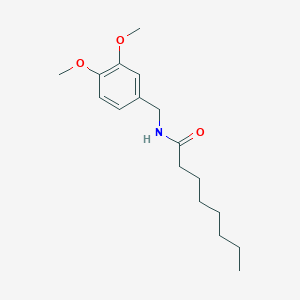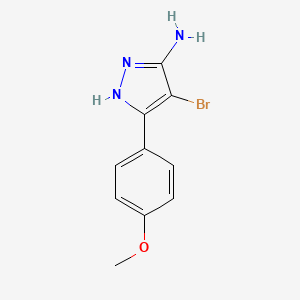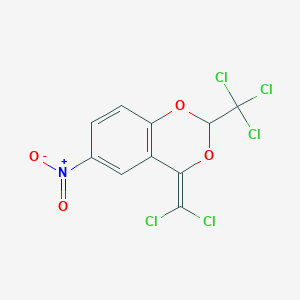
2-(2-Chlorophenoxy)-N'-(2,4-dichlorobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid ist eine organische Verbindung, die zur Klasse der Hydrazide gehört. Sie zeichnet sich durch das Vorhandensein einer Chlorphenoxygruppe und einer Dichlorbenzyliden-Einheit aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid beinhaltet typischerweise die Reaktion von 2-Chlorphenoxyessigsäure mit Hydrazinhydrat, um das entsprechende Hydrazid zu bilden. Dieses Zwischenprodukt wird dann unter Rückflussbedingungen mit 2,4-Dichlorbenzaldehyd umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können das Vorhandensein eines Katalysators erfordern, um die Reaktionsgeschwindigkeit zu erhöhen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen könnte die Effizienz und Skalierbarkeit verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,4-dichlorobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could improve efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wodurch ihre chemischen Eigenschaften möglicherweise verändert werden.
Substitution: Die Chlorphenoxy- und Dichlorbenzyliden-Gruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Substitutionsreaktionen können je nach gewünschtem Produkt Nukleophile oder Elektrophile beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide oder hydroxylierte Derivate ergeben, während Reduktion Amine oder andere reduzierte Formen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl neuer Verbindungen mit unterschiedlichen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung könnte als biochemische Sonde oder als Vorläufer für biologisch aktive Moleküle ein Potenzial haben.
Medizin: Die Erforschung ihrer pharmakologischen Eigenschaften könnte zur Entwicklung neuer therapeutischer Mittel führen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Zwischenprodukt bei der Synthese anderer industrieller Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle bei seiner biologischen Aktivität spielen. Die Verbindung kann ihre Wirkung durch Mechanismen wie Hemmung der Enzymaktivität, Modulation der Rezeptorfunktion oder Veränderung zellulärer Signalprozesse ausüben.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 2-(2-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid umfassen andere Hydrazide und Derivate von Chlorphenoxyessigsäure. Beispiele hierfür sind:
- 2-(2-Chlorphenoxy)acetohydrazid
- N’-(2,4-Dichlorbenzyliden)acetohydrazid
- 2-(4-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid
Einzigartigkeit
Die Einzigartigkeit von 2-(2-Chlorphenoxy)-N’-(2,4-dichlorbenzyliden)acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
409340-40-5 |
|---|---|
Molekularformel |
C15H11Cl3N2O2 |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-6-5-10(13(18)7-11)8-19-20-15(21)9-22-14-4-2-1-3-12(14)17/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI-Schlüssel |
CNUUKFXEWVXWSO-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)




![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)

